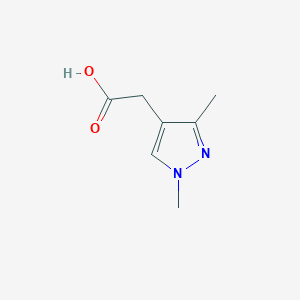

(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid

説明

(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of action

Pyrazole derivatives have been found to bind with high affinity to multiple receptors . They are extensively found as a core framework in a huge library of heterocyclic compounds that envelop promising agro-chemical, fluorescent, and biological potencies .

Mode of action

The combined effect of two nitrogen atoms in the pyrazole ring reduces the charge density at certain carbon atoms, making them vacant for attack by electrophilic reagents .

Biochemical pathways

Pyrazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Result of action

Pyrazole derivatives in general have been found to exhibit a wide range of biological activities .

生物活性

(1,3-Dimethyl-1H-pyrazol-4-yl)acetic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor properties. The following sections provide a comprehensive overview of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring with methyl substitutions at the 1 and 3 positions and an acetic acid moiety at the 4 position. The presence of these functional groups contributes to its lipophilicity and solubility, which are critical for its biological activity.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Antimicrobial Activity : Studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties through the inhibition of bacterial growth and interference with microbial metabolic processes.

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models .

- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The mechanism involves apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Activity

In a study conducted by Srinivasa et al., the anti-inflammatory potential of this compound was evaluated using RAW 264.7 macrophages. The results indicated a significant reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound at concentrations ranging from 5 to 20 µM .

Case Study 2: Antitumor Efficacy

A recent investigation into the antitumor effects of this compound revealed that it effectively inhibited the proliferation of prostate cancer cells (PC-3) with an IC50 value of 2.97 µM. Furthermore, it showed selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index .

Discussion

The diverse biological activities exhibited by this compound highlight its potential as a lead compound in drug development. Its ability to target multiple pathways involved in inflammation and cancer progression makes it a promising candidate for further research.

科学的研究の応用

Medicinal Chemistry Applications

Pharmacological Properties:

The compound has been identified for its potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent. Research indicates that it can inhibit specific inflammatory pathways, suggesting utility in treating conditions characterized by chronic inflammation.

Anticancer Activity:

Recent studies have shown that derivatives of (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid exhibit antiproliferative effects against various cancer cell lines. For instance, compounds derived from this structure demonstrated significant activity against HT-29 (colon cancer) and PC-3 (prostate cancer) cell lines, with some exhibiting IC50 values comparable to established chemotherapeutics like Doxorubicin .

Table 1: Summary of Biological Activities

Synthesis Methodologies

The synthesis of this compound can be achieved through various methods:

One-Pot Reactions:

Recent advancements have introduced one-pot synthesis techniques that simplify the preparation of pyrazole derivatives. For example, the reaction of β-dicarbonyl compounds in the presence of acetic acid has led to the formation of novel pyrazole derivatives with promising biological activities .

Traditional Synthetic Routes:

Traditional synthesis often involves multiple steps including nucleophilic substitutions and coupling reactions. The versatility of the compound allows for modifications that can enhance its pharmacological profile .

Case Studies and Research Findings

Case Study 1: Anticancer Activity

In a study evaluating a series of pyrazole derivatives, one particular compound demonstrated an increase in lifespan in mice bearing Ehrlich ascites carcinoma by 75.13%, alongside a significant reduction in microvessel density in tumor models. This indicates not only antiproliferative effects but also potential antiangiogenic properties .

Case Study 2: Anti-inflammatory Effects

Another research highlighted the compound's ability to interact with biological macromolecules involved in pain modulation. In vitro studies showed that it could effectively inhibit certain inflammatory mediators, paving the way for further exploration as a therapeutic agent in chronic pain management.

特性

IUPAC Name |

2-(1,3-dimethylpyrazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-6(3-7(10)11)4-9(2)8-5/h4H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTZJMKCVVZYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177342-49-2 | |

| Record name | 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid interact with the copper-nickel alloy to inhibit corrosion?

A1: The research suggests that this compound acts as a mixed-type inhibitor for copper-nickel alloys in chloride solutions []. This means it can suppress both the cathodic and anodic reactions involved in the corrosion process. While the exact mechanism isn't fully elucidated in the paper, it's likely that the molecule adsorbs onto the metal surface, forming a protective layer that hinders the interaction of corrosive agents with the alloy. This adsorption could be facilitated by the presence of nitrogen and oxygen atoms in the molecule, which can form bonds with the metal surface. The study observed a shift in the open circuit potential to more noble directions, indicating reduced susceptibility to corrosion [].

Q2: What analytical techniques were employed to study the corrosion inhibition properties of this compound?

A2: The researchers used a combination of electrochemical and weight-loss measurements to assess the inhibitor's effectiveness []. These techniques included:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。